Sodium dodecyl sulfate

Catalog No.
S543528
CAS No.
151-21-3
M.F
C12H25O4S.Na
C12H26NaO4S+
M. Wt
289.39 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dodecyl sulfate

CAS Number

151-21-3

Product Name

Sodium dodecyl sulfate

IUPAC Name

sodium;dodecyl sulfate

Molecular Formula

C12H25O4S.Na
C12H26NaO4S+

Molecular Weight

289.39 g/mol

InChI

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1

InChI Key

DBMJMQXJHONAFJ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
100000 mg/L
1 g dissolves in 10 mL water, giving an opalescent solution
In water, 1.00X10+5 mg/L (temp not specified)
Solubility in water, g/100ml at 20 °C: 15 (moderate)

Synonyms

ammonium dodecyl sulfate, ammonium lauryl sulfate, dodecyl sulfate, dodecyl sulfate, ammonium salt, dodecyl sulfate, barium salt, dodecyl sulfate, cadmium salt, dodecyl sulfate, calcium salt, dodecyl sulfate, cesium salt, dodecyl sulfate, cobalt (+2) salt, dodecyl sulfate, copper (+2) salt, dodecyl sulfate, lead (+2) salt, dodecyl sulfate, lithium salt, dodecyl sulfate, magnesium salt, dodecyl sulfate, magnesium, sodium salt (4:1:2), dodecyl sulfate, manganese (+2) salt, dodecyl sulfate, manganese salt, dodecyl sulfate, nickel (+2) salt, dodecyl sulfate, potassium salt, dodecyl sulfate, rubidium salt, dodecyl sulfate, silver (+1) salt, dodecyl sulfate, strontium salt, dodecyl sulfate, thallium (+1) salt, dodecyl sulfate, zinc salt (2:1), lauryl sulfate, laurylsulfate, lithium dodecyl sulfate, lithium lauryl sulfate, magnesium dodecyl sulfate, magnesium lauryl sulfate, potassium dodecyl sulfate

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium dodecyl sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)100000 mg/l1 g dissolves in 10 ml water, giving an opalescent solutionin water, 1.00x10+5 mg/l (temp not specified)solubility in water, g/100ml at 20 °c: 15 (moderate). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403337. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Dodecanol. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
  • Protein Solubilization: SDS can solubilize membrane proteins, which are typically difficult to study due to their hydrophobic nature. By binding to the hydrophobic regions of these proteins, SDS allows them to stay suspended in aqueous solutions [1].
  • Protein Separation: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a fundamental technique for separating proteins based on their size. In SDS-PAGE, all proteins are coated with an equal amount of SDS, giving them a negative charge proportional to their size. When subjected to an electric field, the proteins migrate through a polyacrylamide gel at different rates depending on their size, allowing for their separation [1].
  • Protein Unfolding: SDS can be used to unfold proteins for further analysis of their structure and function. By disrupting the protein's native conformation, SDS allows researchers to study the protein's primary sequence and identify potential binding sites for other molecules [2].

[1] The Molecular Basis of the Sodium Dodecyl Sulfate Effect on Human Ubiquitin Structure: A Molecular Dynamics Simulation Study - PMC - NCBI )[2] Sodium dodecyl sulphate: A very useful surfactant for Scientific Invetigations - ResearchGate ()

SDS in Other Scientific Research Applications

Beyond protein research, SDS has various applications in scientific research:

  • Micelle Formation: SDS can self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to solubilize hydrophobic molecules in aqueous solutions and are useful in various studies, including drug delivery and membrane mimicry [2].
  • Cell Lysis: In some cases, SDS can be used to lyse (break open) cells, releasing their contents for further analysis. This is particularly useful in studies of cellular components and biochemistry [2].
  • Environmental Studies: Researchers use SDS to study the environmental fate and effects of various contaminants. SDS can help to extract contaminants from environmental samples and assess their potential toxicity [3].

Sodium dodecyl sulfate (SDS), also known as sodium lauryl sulfate (SLS), is an organic compound widely used in scientific research and various industries []. It is an anionic surfactant, meaning it has a negatively charged head group that interacts well with water (hydrophilic) and a long, hydrocarbon tail that attracts oil and grease (hydrophobic) []. This dual nature allows SDS to lower the surface tension of water, enabling it to solubilize (dissolve) hydrophobic molecules and create lather or foam [].

SDS is derived from natural sources like coconut or palm kernel oil []. Its significance in scientific research lies in its ability to interact with and manipulate biological molecules like proteins and lipids [].


Molecular Structure Analysis

The key feature of the SDS molecule is its amphiphilic nature. It has a linear structure with two distinct parts:

  • Hydrophilic head group: Sodium cation (Na+) and a sulfate group (SO4²⁻) – These are highly polar and water-soluble [].
  • Hydrophobic tail: A dodecyl chain (C12H25) – This long hydrocarbon chain is nonpolar and interacts poorly with water [].

This structure allows the head group to interact with water, while the tail can interact with and solubilize hydrophobic molecules [].


Chemical Reactions Analysis

  • Hydrolysis: In aqueous solutions, SDS slowly hydrolyzes (reacts with water) to form dodecyl alcohol and sulfuric acid. This reaction is minimal at neutral pH but increases under acidic or basic conditions [].

Physical And Chemical Properties Analysis

  • Formula: NaC12H25SO4 []
  • Molar mass: 288.38 g/mol []
  • Melting point: 206 °C []
  • Density: 1.01 g/cm³ []
  • Solubility: Highly soluble in water (>1 g/mL) []. Insoluble in most organic solvents [].
  • Stability: Relatively stable at room temperature and neutral pH. Can hydrolyze under acidic or basic conditions [].

SDS disrupts non-covalent interactions that hold biological molecules like proteins and membranes together. This process is called denaturation. The mechanism involves several steps:

  • Adsorption: SDS molecules are attracted to the hydrophobic regions of proteins and membranes due to their hydrophobic tails.
  • Disruption: As SDS molecules accumulate, they disrupt the hydrogen bonds, ionic bonds, and van der Waals forces holding the protein or membrane structure together.
  • Solubilization: The denatured protein or membrane components become surrounded by SDS molecules and are solubilized in the aqueous environment.

This mechanism allows SDS to be used in various research applications, such as:

  • Protein extraction and purification: SDS helps to lyse (break open) cells and solubilize proteins for further analysis [].
  • Electrophoresis: SDS coats proteins with a negative charge, allowing for their separation based on size during gel electrophoresis techniques like SDS-PAGE [].
  • Membrane disruption: SDS can be used to disrupt cell membranes, releasing intracellular components for study.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999)
DryPowder; DryPowder, WetSolid; Liquid; OtherSolid
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Color/Form

White or cream-colored crystals, flakes, or powder
Small, white or light-yellow crystals
White to cream-colored crystals, flakes or powde

Density

greater than 1.1 at 68 °F (USCG, 1999)

LogP

1.6
1.6 (LogP)
log Kow = 1.60
1.6

Odor

Faint odor of fatty substances
Slight, characteristic odo

Appearance

Solid powder

Melting Point

399 to 405 °F (NTP, 1992)
205.5 °C
204 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

368GB5141J

GHS Hazard Statements

Aggregated GHS information provided by 3083 companies from 81 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 3083 companies. For more detailed information, please visit ECHA C&L website;
Of the 80 notification(s) provided by 3071 of 3083 companies with hazard statement code(s):;
H228 (31.49%): Flammable solid [Danger Flammable solids];
H302 (96.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (57.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (36.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.09%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (26.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

SLS is used as a surfactant in shampoos and toothpastes. SLS also has microbicidal activities against both enveloped (Herpes simplex viruses, HIV-1, Semliki Forest virus) and nonenveloped (papillomaviruses, reovirus, rotavirus and poliovirus) viruses, although it has not been approved for this use.

Therapeutic Uses

/VET/ foot & mouth disease virus is highly resistant to.../sodium lauryl sulfate/, yet TGE virus is sensitive... fungistatic (incl Candida & Trichophyton spp) & concn of 2% & over eliminated drug resistance & sex transfer factors in E coli. Inhibits growth of many G-pos bacteria...ineffective against G-neg types.
/VET/ Sodium lauryl sulfate is used as a flea and tick repellant in one registered pesticide product--a flea and tick shampoo for cats and dogs. Sodium lauryl sulfate also is a widely used component of many nonpesticidal consumer products currently marketed in the United States, including shampoos and fruit juices.
/VET/ as wetting agent for some antibiotics & antimicrobials (tylosin, sulfaquinoxaline, tyrothricin, etc) for oral & topical use. Widely used in ointment bases & as wetting agent for some insecticides & anthelmintics. Also useful in producing clear gel shampoos.
/EXPL THER/ About 1/3 of HIV positive mothers transmit the virus to their newborns, and 1/2 of these infections occur during breastfeeding. Sodium dodecyl sulfate (SDS), an anionic surfactant, is a common ingredient of cosmetic and personal care products. SDS is "readily biodegradable" with low toxicity and "is of no concern with respect to human health". Up to 1 g of SDS/kg is the maximum safe dose for children. Alkyl sulfates, including SDS, are microbicidal against HIV types 1 and 2, herpes simplex virus type 2 (HSV-2), human papillomaviruses and chlamydia. /The study/ hypothesizes that SDS treatment of milk will inactivate HIV-1 without significant harm to its nutritional value and protective functions and may define a treatment of choice for breastwas at 37 degrees C for 10 min. SDS-PAGE and Lowry were used to analyze protein content. Antibody content and function was studied by rocket immunoelectrophoresis (RIE), immunoturbodimentric (ITM) quantitation and ELISA. The creamatocrit was also analyzed. HIV-1 infectivity was measured by MAGI assay. SDS removal was by Detergent-OutN (Geno Technology, Inc.). SDS quantitation is by methylene blue-chloroform method. Inactivation of HIV-1 with SDS occurs at or above 0.025%. In milk samples, 1% and 0.1% SDS reduced HSV-2 infectivity. At least 90% of SDS can be efficiently removed with Detergent-OutN, with protein recovery of 80%-100%. Gross protein species are conserved as indicated by PAGE analyses. Fat and energy content of SDS-treated breast milk remains unchanged. 0.1% SDS can be removed from human milk without altering the creamatocrit. ELISA of serum IgG (rubella) proved it remains functional in the presence of SDS and after its removal. sIgA, IgG and IgM in breast milk are conserved after SDS-treatment when measured by RIE and ITM. CONCLUSIONS: SDS (0.025%) can inactivate HIV-1 in vitro and HSV-2 in breast milk. SDS can be efficiently removed from milk samples. SDS treatment of milk does not significantly alter protein content. Antibody function in serum and levels in breast milk are maintained after treatment and removal of SDS. 0.1% SDS does not alter fat concentration in milk and energy content is conserved. SDS or related compounds may be used to prevent breast milk transmission of HIV-1.
/EXPL THER/ A broad-spectrum vaginal microbicide must be effective against a variety of sexually transmitted disease pathogens and be minimally toxic to the cell types found within the vaginal epithelium, including vaginal keratinocytes. /The study/ assessed the sensitivity of primary human vaginal keratinocytes to potential topical vaginal microbicides nonoxynol-9 (N-9), C31G, and sodium dodecyl sulfate (SDS). Direct immunofluorescence and fluorescence-activated cell sorting analyses demonstrated that primary vaginal keratinocytes expressed epithelial cell-specific keratin proteins. Experiments that compared vaginal keratinocyte sensitivity to each agent during a continuous, 48-hr exposure demonstrated that primary vaginal keratinocytes were almost five times more sensitive to N-9 than to either C31G or SDS. To evaluate the effect of multiple microbicide exposures on cell viability, primary vaginal keratinocytes were exposed to N-9, C31G, or SDS three times during a 78-hr period. In these experiments, cells were considerably more sensitive to C31G than to N-9 or SDS at lower concentrations within the range tested. When agent concentrations were chosen to result in an endpoint of 25% viability after three daily exposures, each exposure decreased cell viability at the same constant rate. When time-dependent sensitivity during a continuous 48-hr exposure was examined, exposure to C31G for 18 hr resulted in losses in cell viability not caused by either N-9 or SDS until at least 24 to 48 hr. Cumulatively, these results reveal important variations in time- and concentration-dependent sensitivity to N-9, C31G, or SDS within populations of primary human vaginal keratinocytes cultured in vitro. These investigations represent initial steps toward both in vitro modeling of the vaginal microenvironment and studies of factors that impact the in vivo efficacy of vaginal topical microbicides.

Pharmacology

SLS is an anionic surfactant. Its amphiphilic properties make it an ideal detergent.

MeSH Pharmacological Classification

Surface-Active Agents

Mechanism of Action

Like other surfactants, SLS is amphiphilic. It thus migrates to the surface of liquids, where its alignment and aggregation with other SLS molecules lowers the surface tension. This allows for easier spreading and mixing of the liquid. SLS has potent protein denaturing activity and inhibits the infectivity of viruses by by solubilizing the viral envelope and/or by denaturing envelope and/or capsid proteins.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound.

Other CAS

151-21-3
1335-72-4
8012-56-4

Wikipedia

Sodium lauryl sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Agrochemicals -> Bactericides, Fungicides
Cosmetics -> Denaturant; Emulsifying; Foaming; Surfactant

Methods of Manufacturing

SULFATION OF LAURYL ALCOHOL, FOLLOWED BY NEUTRALIZATION WITH SODIUM HYDROXIDE
Sulfation of lauryl alcohol, followed by neutralization with sodium carbonate.

General Manufacturing Information

Miscellaneous manufacturing
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Sulfuric acid monododecyl ester sodium salt (1:1): ACTIVE
Sodium dodecyl sulphate is commercially available as solids (powder or needles) of > 90 % purity. Technical-grade sodium lauryl sulphate is commercially available as solution of variable solid content. It has a purity of about 70%, with respect to the dry material.

Analytic Laboratory Methods

AOAC Method 968.18. Sodium lauryl sulfate in egg white. Colorimetric method.
A method is described for determining the concentration of total alkyl sulfates in surface water and wastewater samples. The detection limit is reported as <5 ug/L.

Clinical Laboratory Methods

Analytical procedures are described for determining residues of sodium dodecyl sulfate in whole blood from guinea pigs. Methods are based on hydrolysis & analysis by electron-capture gas-chromatography.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. hygroscopic

Interactions

Contact allergy to fragrance chemicals is an increasing problem. Polysensitization is likely to be a phenotype of increased susceptibility to contact allergy. The factors that play a role in polysensitization are largely unknown. Identifying these risk factors is important with regard to future studies on the aetiology of contact allergy. To investigate whether enhanced skin irritability is a risk factor for the development of polysensitization to fragrance chemicals, one hundred participants characterized by fragrance contact allergy were included in /this/ study. The participants were patch tested on the back with 25 individual fragrance chemicals and fragrance mixes... and on the upper arm with sodium lauryl sulfate (SLS) (consisting of SLS concentrations of 0.45%, 0.67%, 1%, and 1.5%). Reading of both tests was performed during the following visits at days 2, 3, and 7. The response to SLS was monitored by measuring transepidermal water loss (TEWL). Polysensitization was defined as three or more allergic reactions to non-cross-reacting fragrance chemical allergens. Individuals with polysensitization showed significantly higher irritation responses to SLS 1% and 1.5% as assessed by TEWL. /The study/ found an enhanced skin irritation response to be a risk factor for the development of polysensitization to fragrance chemicals.
The barrier perturbation pattern and molecular markers of inflammation upon tandem repeated irritation in chronologically aged skin have not been previously studied. /The study/ aimed to investigate the barrier impairment kinetic and in vivo cytokine profile following sequential irritation with sodium lauryl sulfate (SLS) and undiluted toluene (Tol) in aged compared with young skin. Four fields on the volar forearm of healthy aged and young volunteers (median age, respectively, 63.9 and 32.6 years) were sequentially exposed to 0.5% SLS and undiluted toluene in a controlled tandem repeated irritation test; an adjacent nontreated field served as control. The permeability barrier function was monitored by repeated measurements of transepidermal water loss (TEWL), capacitance and erythema every 24 hr up to 96 hr. The stratum corneum cytokines were harvested by sequential tape stripping and quantified by multiplex bead array and enzyme-linked immunosorbent assay. Compared with young skin, aged skin was characterized by delayed and/or less pronounced alterations in the visual irritation score, TEWL, chromametry a*-value and capacitance, assessed by the respective delta-values for each parameter and monitoring time point. In both groups, exposure to SLS/SLS, SLS/Tol and Tol/SLS resulted in decreased interleukin (IL)-1alpha levels, whereas the application of Tol/Tol induced an increase in IL-1alpha. Furthermore, decreased IL-1 receptor antagonist (IL-1RA) levels and a lower IL-1RA/IL-1alpha ratio were found following repeated exposure to the irritants. Our results provide evidence for selective alterations in the cytokine profile and distinct barrier impairment kinetic following tandem repeated irritation with SLS and Tol in aged compared with young skin in vivo.
The influence of sodium lauryl sulfate (SLS) on the efficacies of topical gel formulations of foscarnet against herpes simplex virus type 1 (HSV-1) cutaneous infection has been evaluated in mice. A single application of the gel formulation containing 3% foscarnet given 24 hr postinfection exerted only a modest effect on the development of herpetic skin lesions. Of prime interest, the addition of 5% SLS to this gel formulation markedly reduced the mean lesion score. The improved efficacy of the foscarnet formulation containing SLS could be attributed to an increased penetration of the antiviral agent into the epidermis. In vitro, SLS decreased in a concentration-dependent manner the infectivities of herpes viruses for Vero cells. SLS also inhibited the HSV-1 strain F-induced cytopathic effect. Combinations of foscarnet and SLS resulted in subsynergistic to subantagonistic effects, depending on the concentration used. Foscarnet in phosphate-buffered saline decreased in a dose-dependent manner the viability of cultured human skin fibroblasts. This toxic effect was markedly decreased when foscarnet was incorporated into the polymer matrix. The presence of SLS in the gel formulations did not alter the viabilities of these cells. The use of gel formulations containing foscarnet and SLS could represent an attractive approach to the treatment of herpetic mucocutaneous lesions, especially those caused by acyclovir-resistant strains.
The mechanisms of herpes simplex virus (HSV) inactivation by sodium lauryl sulfate (SLS) and n-lauroylsarcosine (LS), two anionic surfactants with protein denaturant potency, have been evaluated in cultured cells. Results showed that pretreatment of HSV type 1 (HSV-1) strain F and HSV-2 strain 333 with either surfactant inhibited, in a concentration- and time-dependent manner, their infectivities on Vero cells. SLS was a more potent inhibitor of HSV-2 strain 333 infectivity than LS with respect to the concentration (4.8-fold lower) and time (2.4-fold shorter) required to completely inactivate the virus. No inhibition of both herpes virus strains infectivities was observed when Vero cells were pretreated with either surfactant. LS prevented the binding of HSV-2 strain 333 to cells without affecting the stable attachment and the rate of penetration into cells, whereas SLS exerted the opposite effect. Both SLS and LS inhibited, in a concentration-dependent manner, the HSV-2 strain 333-induced cytopathic effect, probably by affecting newly synthesized virions that come into contact with surfactant molecules present in culture medium. The pretreatment of HSV-2 strain 333 with specific combinations of SLS and LS concentrations inhibited the viral infectivity in a synergistic manner and resulted in only a small increase in their toxicities for exponentially growing Vero cells compared with that caused by each compound alone. Taken together, these results suggest that SLS and LS, alone or combined, could represent potent candidates as microbicides in topical vaginal formulations to prevent the transmission of herpes and possibly other pathogens that cause sexually transmitted diseases, including human immunodeficiency virus type 1.
For more Interactions (Complete) data for SODIUM LAURYL SULFATE (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
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10: Fartasch M. Wet Work and Barrier Function. Curr Probl Dermatol. 2016;49:144-51. doi: 10.1159/000441590. Epub 2016 Feb 4. Review. PubMed PMID: 26844906.
11: Bondi CA, Marks JL, Wroblewski LB, Raatikainen HS, Lenox SR, Gebhardt KE. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products. Environ Health Insights. 2015 Nov 17;9:27-32. doi: 10.4137/EHI.S31765. eCollection 2015. Review. PubMed PMID: 26617461; PubMed Central PMCID: PMC4651417.
12: Takeda K, Moriyama Y. Kinetic Aspects of Surfactant-Induced Structural Changes of Proteins - Unsolved Problems of Two-State Model for Protein Denaturation -. J Oleo Sci. 2015;64(11):1143-58. doi: 10.5650/jos.ess15157. Epub 2015 Oct 14. Review. PubMed PMID: 26468232.
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14: Anwar MM, El-Haggar RS, Zaghary WA. Salmeterol Xinafoate. Profiles Drug Subst Excip Relat Methodol. 2015;40:321-69. doi: 10.1016/bs.podrm.2015.02.002. Epub 2015 Apr 1. Review. PubMed PMID: 26051688.
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16: Baktavachalam GB, Delaney B, Fisher TL, Ladics GS, Layton RJ, Locke ME, Schmidt J, Anderson JA, Weber NN, Herman RA, Evans SL. Transgenic maize event TC1507: Global status of food, feed, and environmental safety. GM Crops Food. 2015;6(2):80-102. doi: 10.1080/21645698.2015.1054093. Review. PubMed PMID: 26018138; PubMed Central PMCID: PMC5033190.
17: Faulk DM, Wildemann JD, Badylak SF. Decellularization and cell seeding of whole liver biologic scaffolds composed of extracellular matrix. J Clin Exp Hepatol. 2015 Mar;5(1):69-80. doi: 10.1016/j.jceh.2014.03.043. Epub 2014 Mar 28. Review. PubMed PMID: 25941434; PubMed Central PMCID: PMC4415199.
18: Elkerbout TA, Slot DE, Bakker EW, Van der Weijden GA. Chlorhexidine mouthwash and sodium lauryl sulphate dentifrice: do they mix effectively or interfere? Int J Dent Hyg. 2016 Feb;14(1):42-52. doi: 10.1111/idh.12125. Epub 2015 Apr 16. Review. PubMed PMID: 25880828.
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